benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
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Overview
Description
Benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound that features multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart specific properties that are valuable in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other carbamates or molecules with 1,3-dioxolane rings and multiple chiral centers. Examples could be:
- Ethyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
- Methyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
Uniqueness
What sets benzyl((S)-1-(((S)-1-(((S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate apart is its specific combination of functional groups and chiral centers, which might confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C28H45N3O6 |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(1S)-1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H45N3O6/c1-18(2)14-22(25(32)30-24(16-20(5)6)27-35-12-13-36-27)29-26(33)23(15-19(3)4)31-28(34)37-17-21-10-8-7-9-11-21/h7-11,18-20,22-24,27H,12-17H2,1-6H3,(H,29,33)(H,30,32)(H,31,34)/t22-,23-,24-/m0/s1 |
InChI Key |
BWJPPKPFGFGMFJ-HJOGWXRNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1OCCO1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C1OCCO1)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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